![molecular formula C10H8ClNO2 B040602 6-chloro-1H-indol-3-yl acetate CAS No. 114305-99-6](/img/structure/B40602.png)
6-chloro-1H-indol-3-yl acetate
Overview
Description
“6-chloro-1H-indol-3-yl acetate” is a derivative of indole . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Molecular Structure Analysis
Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as “6-chloro-1H-indol-3-yl acetate”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products .
Biologically Active Compounds
The application of indole derivatives, including “6-chloro-1H-indol-3-yl acetate”, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Enzyme Kinetics and Protein-Ligand Interactions
“6-chloro-1H-indol-3-yl acetate” has been used in various research environments, including studies on enzyme kinetics and protein-ligand interactions .
Plant Growth-Stimulating Hormone
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It’s plausible that “6-chloro-1H-indol-3-yl acetate” could have similar applications.
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . While specific studies on “6-chloro-1H-indol-3-yl acetate” are not mentioned, it’s possible that this compound could also exhibit antiviral properties.
Anti-Inflammatory and Anticancer Activity
Indole derivatives have shown anti-inflammatory and anticancer activities . Given the structural similarities, “6-chloro-1H-indol-3-yl acetate” might also have potential in these areas.
Safety and Hazards
Mechanism of Action
Target of Action
6-Chloro-1H-Indol-3-yl acetate, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities
Result of Action
Indole derivatives are known to have various biological effects due to their interaction with multiple targets
properties
IUPAC Name |
(6-chloro-1H-indol-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTGFPYPSDDUBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596842 | |
Record name | 6-Chloro-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1H-indol-3-yl acetate | |
CAS RN |
114305-99-6 | |
Record name | 6-Chloro-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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